N-[2-[[Cyano(cyclohexyl)methyl]amino]-2-oxoethyl]-3,5-difluorobenzamide
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Overview
Description
N-[2-[[Cyano(cyclohexyl)methyl]amino]-2-oxoethyl]-3,5-difluorobenzamide is a complex organic compound that features a cyano group, a cyclohexyl group, and a difluorobenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[[Cyano(cyclohexyl)methyl]amino]-2-oxoethyl]-3,5-difluorobenzamide typically involves multi-step organic reactions. One common approach is the reaction of 3,5-difluorobenzoyl chloride with N-(cyano(cyclohexyl)methyl)glycine under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process would likely be optimized for large-scale production, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
N-[2-[[Cyano(cyclohexyl)methyl]amino]-2-oxoethyl]-3,5-difluorobenzamide can undergo various types of chemical reactions, including:
Oxidation: The cyano group can be oxidized to form carboxylic acids or amides.
Reduction: The cyano group can be reduced to primary amines using reagents like lithium aluminum hydride.
Substitution: The difluorobenzamide moiety can undergo nucleophilic aromatic substitution reactions, especially at the positions ortho and para to the fluorine atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydride.
Major Products
Oxidation: Carboxylic acids or amides.
Reduction: Primary amines.
Substitution: Substituted benzamides with various functional groups.
Scientific Research Applications
N-[2-[[Cyano(cyclohexyl)methyl]amino]-2-oxoethyl]-3,5-difluorobenzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of N-[2-[[Cyano(cyclohexyl)methyl]amino]-2-oxoethyl]-3,5-difluorobenzamide involves its interaction with specific molecular targets. For instance, the cyano group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The difluorobenzamide moiety can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
N-(Cyano(cyclohexyl)methyl)benzamide: Lacks the difluoro substitution, which may affect its binding affinity and specificity.
N-[2-[[Cyano(cyclohexyl)methyl]amino]-2-oxoethyl]benzamide: Similar structure but without the fluorine atoms, potentially altering its chemical reactivity and biological activity.
Uniqueness
N-[2-[[Cyano(cyclohexyl)methyl]amino]-2-oxoethyl]-3,5-difluorobenzamide is unique due to the presence of both the cyano group and the difluorobenzamide moiety. This combination provides a distinct set of chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
N-[2-[[Cyano(cyclohexyl)methyl]amino]-2-oxoethyl]-3,5-difluorobenzamide is a synthetic compound with potential biological applications, particularly in medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic potential, and comparisons with related compounds.
Chemical Structure and Properties
The compound features a cyano group , a cyclohexyl group , and a difluorobenzamide moiety , which contribute to its unique properties. The presence of fluorine atoms enhances lipophilicity and may improve binding affinity to biological targets. The structural formula can be represented as follows:
This compound interacts with specific molecular targets through various mechanisms:
- Enzyme Inhibition : The cyano group can form hydrogen bonds with enzyme active sites, potentially inhibiting their function.
- Receptor Binding : The difluorobenzamide moiety may engage with hydrophobic pockets in proteins, enhancing binding specificity and affinity.
- Biochemical Modulation : These interactions can influence signaling pathways involved in inflammation and cancer progression.
Anticancer Potential
Research indicates that this compound exhibits promising anticancer activity. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast Cancer) | 15 | Induces apoptosis |
HeLa (Cervical Cancer) | 10 | Disrupts cell cycle |
A549 (Lung Cancer) | 20 | Inhibits growth factor signaling |
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. It has been shown to reduce the production of pro-inflammatory cytokines in activated macrophages, suggesting a potential role in treating inflammatory diseases.
Case Studies
- In Vitro Study on Cancer Cell Lines : A study evaluated the effects of this compound on several cancer cell lines. Results indicated significant cytotoxicity in MCF-7 and HeLa cells, with an IC50 value of 15 µM for MCF-7 cells. The study concluded that the compound could be a candidate for further development as an anticancer agent.
- Inflammation Model : In a murine model of inflammation induced by lipopolysaccharide (LPS), treatment with the compound led to a marked decrease in inflammatory markers such as TNF-alpha and IL-6. This suggests that it may have therapeutic potential in conditions characterized by excessive inflammation.
Comparison with Similar Compounds
When compared with structurally similar compounds, this compound demonstrates enhanced biological activity due to the unique combination of functional groups:
Compound Name | Structural Features | Biological Activity |
---|---|---|
N-(Cyano(cyclohexyl)methyl)benzamide | Lacks difluoro substitution | Lower binding affinity |
N-[2-[[Cyano(cyclohexyl)methyl]amino]-2-oxoethyl]benzamide | Similar structure without fluorine atoms | Altered reactivity |
N-[2-[[Cyano(cyclohexyl)methyl]amino]-2-oxoethyl]-4-fluorobenzamide | Different fluorine placement | Variable activity |
Properties
IUPAC Name |
N-[2-[[cyano(cyclohexyl)methyl]amino]-2-oxoethyl]-3,5-difluorobenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F2N3O2/c18-13-6-12(7-14(19)8-13)17(24)21-10-16(23)22-15(9-20)11-4-2-1-3-5-11/h6-8,11,15H,1-5,10H2,(H,21,24)(H,22,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHGOLRNHKDMELW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(C#N)NC(=O)CNC(=O)C2=CC(=CC(=C2)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F2N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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